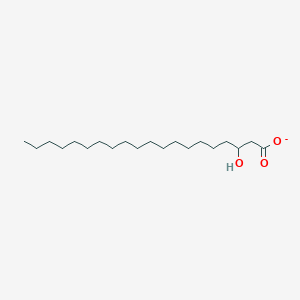
3-Hydroxyicosanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-hydroxyicosanoate is a hydroxy fatty acid anion that is the conjugate base of 3-hydroxyicosanoic acid, obtained by deprotonation of the carboxy group; major species at pH 7.3. It is a long-chain fatty acid anion, a 3-hydroxy fatty acid anion and a hydroxy fatty acid anion 20:0. It derives from an icosanoate. It is a conjugate base of a 3-hydroxyicosanoic acid.
Scientific Research Applications
Tissue Engineering and Medical Devices
Polyhydroxyalkanoates (PHA), including forms like 3-hydroxyicosanoate, are used in tissue engineering due to their biodegradability and thermoprocessability. These materials are suitable for various medical applications, such as sutures, cardiovascular patches, stents, and more. They exhibit favorable mechanical properties, biocompatibility, and controlled degradation times, making them highly suitable for tissue repair and artificial organ construction (Chen & Wu, 2005); (Wu, Wang, & Chen, 2009).
Composite Materials for Biomedical Applications
Research on polyhydroxyalkanoates/inorganic phase composites, such as those incorporating 3-hydroxyicosanoate, has expanded. These composites are engineered to improve mechanical properties and biodegradability, and are used in tissue engineering scaffolds. The combination with inorganic phases like hydroxyapatite and bioactive glass enhances their applicability in biomedical contexts (Misra et al., 2006).
Nerve Tissue Engineering
Studies have shown that scaffolds made from polyhydroxyalkanoates, including 3-hydroxyicosanoate variants, can promote the differentiation of human bone marrow mesenchymal stem cells into nerve cells, suggesting potential applications in nerve tissue engineering and treatment of nerve injuries (Wang et al., 2010).
Bioplastics and Industrial Applications
3-Hydroxypropionate-containing polyesters, closely related to 3-hydroxyicosanoate, are used as bioplastics. They serve as biodegradable alternatives to petrochemical-derived plastics. Their application spans from manufacturing everyday objects to medical devices, offering a sustainable and environmentally friendly solution (Andreeßen & Steinbüchel, 2010); (Andreeßen, Taylor, & Steinbüchel, 2014).
Enzyme Engineering for Biopolymer Production
Enzyme engineering, particularly of polyhydroxyalkanoate synthase, has been pursued to improve the production efficiency of biopolymers like 3-hydroxyicosanoate. This includes enhancing enzyme activity and substrate specificity to produce custom-made biopolymers for various applications (Nomura & Taguchi, 2007).
Biomedical Systems and Drug Delivery
Recent advances in the use of polyhydroxyalkanoates for biomedical systems and drug delivery applications have been noted. These materials, including forms with 3-hydroxyicosanoate, are used for the development of biocompatible and biodegradable medical devices, offering a promising avenue for controlled delivery of therapeutic agents (Carvalho et al., 2021).
Biodegradation and Environmental Impact
The biodegradation of polyhydroxyalkanoates with different chemical compositions, including those containing 3-hydroxyicosanoate, has been studied. Understanding their degradation in various environments is crucial for assessing their environmental impact and sustainability (Volova et al., 2017).
properties
Product Name |
3-Hydroxyicosanoate |
|---|---|
Molecular Formula |
C20H39O3- |
Molecular Weight |
327.5 g/mol |
IUPAC Name |
3-hydroxyicosanoate |
InChI |
InChI=1S/C20H40O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19(21)18-20(22)23/h19,21H,2-18H2,1H3,(H,22,23)/p-1 |
InChI Key |
XXKHCFPQYSMGCI-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(CC(=O)[O-])O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



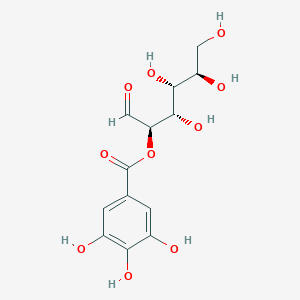
![(4-Fluorophenyl)-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)methanone](/img/structure/B1258479.png)
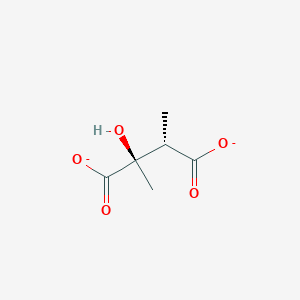



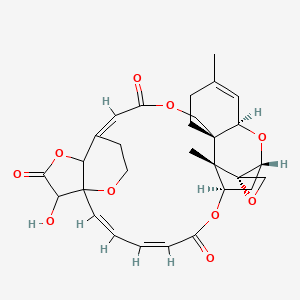
![4-(3-Hydroxy-10,13-dimethyl-15-oxo-1,2,3,4,5,6,7,9,11,12,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl)pentanoic acid](/img/structure/B1258490.png)

![3-Hydroxy-17-(6-hydroxy-6-methylheptan-2-yl)-10,13-dimethyl-1,2,3,4,5,6,7,9,11,12,16,17-dodecahydrocyclopenta[a]phenanthren-15-one](/img/structure/B1258494.png)
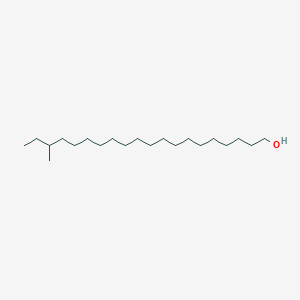
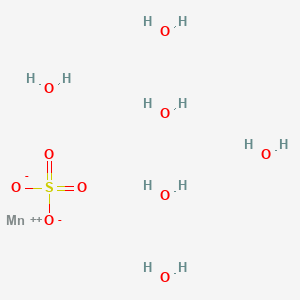
![Pyrido[1,2-c]pyrimidine](/img/structure/B1258497.png)
